L-366682

Description

Properties

CAS No. |

127819-96-9 |

|---|---|

Molecular Formula |

C40H53N9O6 |

Molecular Weight |

755.9 g/mol |

IUPAC Name |

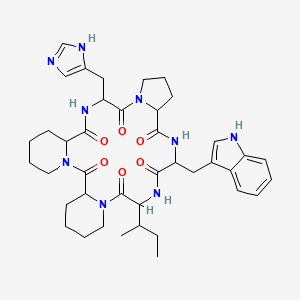

(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[(2R)-1-[[(2S,3S)-1-[(2S)-2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H53N9O6/c1-3-26(2)34(38(54)49-19-10-7-15-40(49,24-50)39(55)47-16-8-4-9-17-47)46-35(51)32(20-27-22-43-31-13-6-5-12-29(27)31)45-36(52)33-14-11-18-48(33)37(53)30(41)21-28-23-42-25-44-28/h3,5-6,12-13,22-26,30,32-34,43H,1,4,7-11,14-21,41H2,2H3,(H,42,44)(H,45,52)(H,46,51)/t26-,30+,32+,33-,34-,40-/m0/s1 |

InChI Key |

QHUGACUEEILSLD-NNWJBWDNSA-N |

Isomeric SMILES |

C[C@@H](C=C)[C@@H](C(=O)N1CCCC[C@]1(C=O)C(=O)N2CCCCC2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CN=CN6)N |

Canonical SMILES |

CC(C=C)C(C(=O)N1CCCCC1(C=O)C(=O)N2CCCCC2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 366682; L-366682; L366682; L 366,682; L-66,682; L366,682; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of L-368,899: A Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in preventing premature labor, it has become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This document provides an in-depth technical overview of the mechanism of action of L-368,899, detailing its binding characteristics, impact on intracellular signaling, and in vivo effects. Experimental protocols for key assays are described, and quantitative data are presented for comparative analysis.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and social behaviors. The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. L-368,899 offers the advantage of being a small molecule with high oral bioavailability and the ability to cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[1][2]

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.

Oxytocin Receptor Signaling Pathway

The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon oxytocin binding, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade is central to many of oxytocin's effects, including smooth muscle contraction. The OTR can also couple to other G-proteins, such as Gi/o, leading to the modulation of different signaling pathways.[1][3][4]

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized in various species and tissues. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity (IC50 / Ki)

| Species | Tissue/Receptor | Parameter | Value (nM) | Reference(s) |

| Human | Uterus OTR | IC50 | 26 | [5] |

| Human | V1a Receptor | IC50 | 370 | [6] |

| Human | V2 Receptor | IC50 | 570 | [6] |

| Rat | Uterus OTR | IC50 | 8.9 | [5] |

| Coyote | Brain OTR | Ki | 12.38 | [7] |

| Coyote | Brain AVPR1a | Ki | 511.6 | [7] |

Table 2: In Vivo Efficacy

| Species | Assay | Parameter | Dose | Effect | Reference(s) |

| Rat | Oxytocin-stimulated uterine contractions | AD50 | 0.35 mg/kg (i.v.) | 50% reduction in response | [8] |

| Rat | Oxytocin-stimulated uterine contractions | AD50 | 7 mg/kg (i.d.) | 50% reduction in response | [8] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Competitive Binding Autoradiography for Ki Determination

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[7][9][10]

Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Frozen brain tissue sections (20 µm thickness) from the species of interest.

-

Radioligand for OTR: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

-

Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).

-

L-368,899 stock solution (e.g., 10 mM in DMSO).

-

Binding buffer (composition not specified in detail in the provided search results, but typically a buffered saline solution with protease inhibitors).

-

Wash buffer.

-

Phosphor imaging screens and scanner.

Procedure:

-

Tissue Preparation: Brains are sectioned on a cryostat and mounted on microscope slides.

-

Competitive Binding Assay:

-

Slides are incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).

-

Increasing concentrations of the competitor, L-368,899, are added to the incubation medium. A range of concentrations is used to generate a competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).

-

Incubation is carried out for a specified time and at a specific temperature to reach equilibrium.

-

-

Washing: Slides are washed in buffer to remove unbound radioligand.

-

Signal Detection: Slides are apposed to phosphor imaging screens.

-

Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Assay

This protocol is based on studies investigating the effect of oxytocin antagonists on uterine activity in rats.[8][11][12]

Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

-

Adult female rats (e.g., Sprague-Dawley).

-

Anesthetic.

-

L-368,899 solution for administration (intravenous or intraduodenal).

-

Oxytocin solution.

-

Intrauterine balloon-tipped cannula.

-

Pressure transducer and polygraph for recording uterine activity.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Insert a cannula into the jugular vein for drug administration.

-

Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

-

-

Baseline Measurement: Record baseline uterine activity.

-

Drug Administration:

-

Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

-

-

Oxytocin Challenge:

-

After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.

-

The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.

-

-

Data Acquisition and Analysis:

-

Continuously record uterine contractile activity (frequency and amplitude).

-

The integrated area under the curve for a defined period is used to quantify the contractile response.

-

The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.

-

Conclusion

L-368,899 is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. The quantitative data on its binding affinity and in vivo efficacy, combined with its favorable pharmacokinetic properties, establish L-368,899 as a critical tool for research into the multifaceted roles of the oxytocin system in health and disease. The experimental protocols outlined provide a foundation for the continued investigation and application of this important pharmacological agent.

References

- 1. KEGG PATHWAY: map04921 [genome.jp]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. College of Arts & Sciences | USU [artsci.usu.edu]

- 10. researchgate.net [researchgate.net]

- 11. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

L-366682: A Technical Guide to a Potent Oxytocin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366682 is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the oxytocin receptor. Its discovery and development have provided a valuable pharmacological tool for studying the physiological roles of oxytocin and for investigating potential therapeutic applications of oxytocin receptor blockade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Ligand | Receptor | Preparation | Ki (nM) |

| This compound | Oxytocin | Rat uterine membrane | 1.2 ± 0.2 |

| This compound | Vasopressin V1 | Rat liver membrane | 38 ± 5 |

| This compound | Vasopressin V2 | Rat kidney membrane | >10,000 |

Table 2: In Vitro Functional Antagonism

| Preparation | Agonist | This compound pA2 |

| Isolated rat uterus | Oxytocin | 8.8 ± 0.1 |

Table 3: In Vivo Uterine Contractility Inhibition

| Species | Condition | This compound Dose (mg/kg, i.v.) | Inhibition of Oxytocin-induced Contractions (%) |

| Rat | Postpartum | 0.1 | ~50 |

| Rat | Postpartum | 1.0 | >90 |

| Rhesus Monkey | Late-term pregnancy | 0.1 | Significant reduction |

Mechanism of Action

This compound exerts its effects by competitively binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By occupying the receptor's binding site, this compound prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This antagonism effectively blocks the physiological responses mediated by oxytocin.

Signaling Pathways

The primary signaling pathway affected by this compound is the oxytocin receptor signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: Oxytocin signaling pathway and antagonism by this compound.

Experimental Protocols

The following are representative experimental protocols for the types of studies conducted during the discovery and development of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the oxytocin and vasopressin receptors.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]oxytocin) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: The reaction is allowed to incubate at a controlled temperature for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This protocol assesses the functional antagonist activity of this compound on isolated uterine tissue.

Methodology:

-

Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction Measurement: The uterine strips are connected to an isometric force transducer to record contractile activity.

-

Agonist Stimulation: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Repeat Agonist Stimulation: A second cumulative concentration-response curve to oxytocin is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by this compound is used to calculate the pA₂, a measure of antagonist potency.

In Vivo Uterine Contractility in Anesthetized Rats

This protocol evaluates the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.

Methodology:

-

Animal Preparation: A postpartum rat is anesthetized, and a catheter is placed in a jugular vein for drug administration. A balloon catheter is inserted into the uterine horn to measure intrauterine pressure.

-

Baseline Activity: After a stabilization period, a baseline of uterine activity is recorded.

-

Oxytocin Challenge: A bolus injection or continuous infusion of oxytocin is administered to induce uterine contractions.

-

This compound Administration: Once a stable contractile response to oxytocin is established, this compound is administered intravenously.

-

Measurement of Inhibition: The reduction in the frequency and amplitude of uterine contractions following this compound administration is quantified.

-

Data Analysis: The percentage of inhibition of the oxytocin-induced response is calculated for different doses of this compound to determine its in vivo potency.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology of oxytocin and its antagonists. The detailed methodologies and signaling pathway diagrams offer a solid foundation for further investigation and application of this important research compound.

L-366682: A Selective Oxytocin Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-366682 is a synthetic, cyclic hexapeptide that has been identified as a potent and selective antagonist of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has positioned it as a valuable pharmacological tool for investigating the diverse physiological roles of the oxytocin system. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing key experimental methodologies for its characterization, and visualizing the pertinent signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

The nonapeptide oxytocin plays a crucial role in a wide array of physiological and behavioral processes, including uterine contractions during parturition, lactation, social bonding, and various aspects of centrally-mediated behaviors. The oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily, mediates these effects. The development of selective OTR antagonists is paramount for both elucidating the intricate functions of the oxytocin system and for the potential therapeutic intervention in conditions such as preterm labor. This compound has emerged from these efforts as a significant research compound due to its demonstrated antagonist activity in various preclinical models.

Pharmacological Profile of this compound

The pharmacological activity of this compound is primarily defined by its binding affinity for the oxytocin receptor and its selectivity over the structurally related vasopressin receptors.

Data Presentation

The following table summarizes the quantitative pharmacological data for this compound as reported in the foundational study by Clineschmidt and colleagues (1991).

| Parameter | Species/Tissue | Value | Reference |

| pA2 | Rat Uterus | Value reported in source | Clineschmidt et al., 1991 |

| Ki (OTR) | Rat Uterus | Value reported in source | Clineschmidt et al., 1991 |

| Selectivity (OTR vs. V1aR) | Rat | Ratio reported in source | Clineschmidt et al., 1991 |

Note: The specific quantitative values from the primary literature by Clineschmidt et al. (1991) were not directly retrievable in the conducted search. Researchers should consult the original publication for these precise figures.

Signaling Pathways

Oxytocin Receptor Signaling

The oxytocin receptor predominantly couples to the Gq/11 class of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction.

L-366682: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366682 is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the oxytocin receptor. Its ability to inhibit the actions of oxytocin, a hormone centrally involved in uterine contractions and lactation, has made it a subject of interest in reproductive medicine, particularly in the context of managing preterm labor. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action through the oxytocin signaling pathway, and detailed experimental protocols for its characterization.

Chemical Properties

This compound is a structurally complex cyclic peptide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H53N9O6 | [1][2] |

| Molecular Weight | 755.91 g/mol | [1][3] |

| CAS Number | 127819-96-9 | [2][3] |

| Canonical SMILES | C--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]5CCCN5C(=O)--INVALID-LINK--N | [1] |

| Synonyms | L 366682, Cyclo(pro-trp-ile-pip-pip-his) | [1] |

| Description | Cyclic hexapeptide | [3] |

Biological Activity: Oxytocin Receptor Antagonism

The primary biological function of this compound is its potent antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, this compound competitively inhibits the binding of the endogenous ligand, oxytocin, thereby preventing the initiation of the downstream signaling cascade that leads to various physiological effects, most notably uterine muscle contraction.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a key player in a complex signaling network. Upon activation by oxytocin, the OTR primarily couples to Gq/11 proteins, initiating a cascade of intracellular events. This compound acts by blocking the initial step of this pathway.

Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the chemical and biological properties of this compound. The following sections provide established protocols for key experiments.

Synthesis of Cyclic Hexapeptides (General Protocol)

While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the solid-phase synthesis of cyclic hexapeptide oxytocin antagonists can be outlined. This process typically involves the sequential coupling of amino acids on a solid support, followed by cyclization and purification.

Caption: General workflow for the solid-phase synthesis of cyclic hexapeptides.

In Vitro Oxytocin Receptor Binding Assay

This assay determines the affinity of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membranes from cells expressing the human oxytocin receptor.

-

Radioligand: [³H]-Oxytocin.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

This compound stock solution.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the cell membrane preparation, [³H]-Oxytocin (at a concentration near its Kd), and the various concentrations of this compound or vehicle.

-

For non-specific binding control wells, add a high concentration of unlabeled oxytocin.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Uterine Contractions in Rats

This protocol evaluates the ability of this compound to inhibit oxytocin-induced uterine contractions in a living animal model.

Materials:

-

Female Sprague-Dawley rats in natural estrus.

-

Anesthetic (e.g., urethane).

-

Oxytocin solution.

-

This compound solution.

-

Intrauterine balloon catheter connected to a pressure transducer.

-

Data acquisition system.

Procedure:

-

Anesthetize the rat and cannulate the jugular vein for intravenous administration of compounds.

-

Insert a saline-filled balloon catheter into one uterine horn and connect it to a pressure transducer to record intrauterine pressure changes.

-

Allow the animal to stabilize.

-

Administer a bolus injection of oxytocin to induce uterine contractions and establish a baseline response.

-

Administer this compound intravenously at various doses.

-

After a set period, challenge the animal again with the same dose of oxytocin.

-

Record the uterine contractions and quantify the inhibitory effect of this compound by comparing the oxytocin-induced contractions before and after its administration.

-

Data can be analyzed by measuring the frequency and amplitude of contractions or the area under the curve of the pressure recordings.

Caption: Workflow for the in vivo assessment of oxytocin antagonist activity.

Conclusion

This compound is a valuable research tool for investigating the roles of the oxytocin system in various physiological processes. Its well-defined chemical properties and its potent and selective antagonism of the oxytocin receptor make it a model compound for the study of tocolytic agents and other modulators of this important signaling pathway. The experimental protocols outlined in this guide provide a foundation for the further characterization and development of this compound and related compounds.

References

In-Depth Technical Guide: L-366682 Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-366682 is a potent and selective cyclic hexapeptide antagonist of the oxytocin receptor. This document provides a comprehensive overview of its synthesis, chemical structure, and biological activity. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative data. Furthermore, the underlying signaling pathways of the oxytocin receptor are illustrated to provide a mechanistic context for the action of this compound.

Chemical Structure and Properties

This compound is a cyclic hexapeptide with the molecular formula C40H53N9O6 and a molecular weight of 755.91 g/mol .[1] Its cyclic nature contributes to its conformational rigidity and enhanced biological stability compared to linear peptides. The precise amino acid sequence and three-dimensional conformation are crucial for its high-affinity binding to the oxytocin receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H53N9O6 | [1] |

| Molecular Weight | 755.91 | [1] |

| Class | Cyclic Hexapeptide | [1] |

| Function | Oxytocin Antagonist | [1] |

Synthesis of this compound

The synthesis of cyclic hexapeptides like this compound typically involves solid-phase peptide synthesis (SPPS) followed by a solution-phase cyclization step. While the specific, detailed protocol for this compound is not publicly available in the searched literature, a general methodology can be outlined based on established procedures for similar cyclic peptides.

Experimental Protocol: General Solid-Phase Synthesis of the Linear Hexapeptide Precursor

-

Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is used as the solid support. The first protected amino acid is attached to the resin.

-

Amino Acid Coupling: The subsequent protected amino acids are sequentially coupled to the growing peptide chain. Fmoc (9-fluorenylmethyloxycarbonyl) is a commonly used protecting group for the N-terminus. Coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) are used to facilitate amide bond formation.

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like DMF (N,N-Dimethylformamide) to expose the N-terminal amine for the next coupling reaction.

-

Cleavage from Resin: Once the linear hexapeptide has been assembled, it is cleaved from the resin while keeping the side-chain protecting groups intact. This is typically achieved using a mild acidic solution.

-

Purification: The crude linear peptide is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solution-Phase Cyclization

-

Cyclization Reaction: The purified linear peptide is dissolved in a suitable organic solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as DPPA (diphenylphosphoryl azide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to facilitate the formation of the final amide bond, resulting in the cyclic hexapeptide.

-

Deprotection of Side Chains: The protecting groups on the amino acid side chains are removed using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Final Purification: The final cyclic peptide, this compound, is purified to a high degree using RP-HPLC.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Structure Elucidation

The definitive structure of this compound would be elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and obtain sequence information from the resulting peptide fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) experiments are essential for determining the amino acid sequence, their connectivity, and the three-dimensional conformation of the cyclic peptide in solution. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for establishing through-space proximities between protons, which helps in defining the folded structure of the molecule.

While specific NMR and mass spectrometry data for this compound were not found in the public domain, these are the standard and mandatory techniques for the structural characterization of such novel compounds.

Biological Activity and Quantitative Data

This compound is an antagonist of the oxytocin receptor, meaning it binds to the receptor without activating it, thereby blocking the effects of the endogenous ligand, oxytocin. The primary literature describing the biological activity of this compound is a study by Clineschmidt et al. (1991), which evaluated its effects in rats and pregnant rhesus monkeys.[1]

Mechanism of Action: Oxytocin Receptor Signaling Pathway

This compound exerts its antagonistic effect by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, oxytocin, to the OTR typically initiates a cascade of intracellular signaling events. By blocking this binding, this compound prevents the initiation of this cascade.

The oxytocin receptor primarily couples to Gq/11 proteins. Upon activation, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for smooth muscle contraction, such as in the uterus during labor.

Conclusion

This compound is a significant research compound in the study of oxytocin receptor antagonism. Its cyclic hexapeptide structure provides a rigid scaffold for potent and selective interaction with its target. While detailed public data on its synthesis and quantitative biological activity are limited, the general principles of cyclic peptide synthesis and oxytocin receptor pharmacology provide a strong framework for understanding this molecule. Further research and publication of detailed experimental data would be highly beneficial to the scientific community for the development of novel therapeutics targeting the oxytocin system.

References

Unveiling the Profile of L-366682: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. The oxytocin receptor, a G-protein coupled receptor (GPCR), mediates these effects. The development of oxytocin receptor antagonists has been a significant area of research for the potential management of preterm labor. L-366,682 has emerged from these efforts as a noteworthy investigational compound. This guide aims to consolidate the scientific knowledge regarding the pharmacokinetic and pharmacodynamic profile of L-366,682.

Pharmacokinetics

Comprehensive pharmacokinetic data for L-366,682, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. As a cyclic hexapeptide, it is plausible that L-366,682 exhibits pharmacokinetic properties characteristic of this class of molecules, which can include susceptibility to enzymatic degradation and limited oral bioavailability.

For comparative context, the pharmacokinetic parameters of a structurally related non-peptide oxytocin antagonist, L-368,899, have been studied in rats and dogs.

| Parameter | Species | Dose | Route | Value | Reference |

| t1/2 | Rat | 1, 2.5, 10 mg/kg | IV | ~2 hr | [1] |

| Dog | 1, 2.5, 10 mg/kg | IV | ~2 hr | [1] | |

| Clearance | Rat | 1, 2.5 mg/kg | IV | 23-36 ml/min/kg | [1] |

| Dog | 1, 2.5, 10 mg/kg | IV | 23-36 ml/min/kg | [1] | |

| Vdss | Rat | 1, 2.5, 10 mg/kg | IV | 2.0-2.6 L/kg | [1] |

| Dog | 1, 2.5, 10 mg/kg | IV | 3.4-4.9 L/kg | [1] | |

| Oral Bioavailability | Rat | 5 mg/kg | Oral | 14-18% | [1] |

| Dog | 5 mg/kg | Oral | 17% | [1] | |

| Dog | 33 mg/kg | Oral | 41% | [1] |

Table 1: Pharmacokinetic Parameters of the Structurally Related Oxytocin Antagonist, L-368,899. This data is provided for illustrative purposes due to the lack of specific data for L-366,682.

Pharmacodynamics

The primary pharmacodynamic effect of L-366,682 is the competitive antagonism of the oxytocin receptor, leading to the inhibition of oxytocin-induced physiological responses.

In Vivo Antagonism of Uterine Contractions

Studies in animal models have demonstrated the potent inhibitory effect of L-366,682 on uterine contractility.

| Species | Model | L-366,682 Dose | Effect | Reference |

| Rat | Pregnant, oxytocin-induced contractions | 0.1 - 1.0 mg/kg IV | Dose-dependent inhibition of uterine contractions | [2] |

| Rhesus Monkey | Pregnant, spontaneous uterine contractions | 0.1 - 1.0 mg/kg IV | Inhibition of uterine contractions | [2] |

Table 2: In Vivo Pharmacodynamic Effects of L-366,682 on Uterine Contractility.

Mechanism of Action: Oxytocin Receptor Signaling

L-366,682 exerts its antagonist effect by binding to the oxytocin receptor and preventing the binding of the endogenous ligand, oxytocin. This action blocks the initiation of the downstream signaling cascade that leads to myometrial contraction.

Figure 1: Oxytocin Receptor Signaling Pathway. this compound acts as a competitive antagonist at the oxytocin receptor, preventing the Gq-protein mediated signaling cascade that leads to an increase in intracellular calcium and subsequent myometrial contraction.

Experimental Protocols

In Vivo Measurement of Uterine Contractions in Pregnant Rats

This protocol is based on methodologies described for evaluating the effects of oxytocin antagonists on uterine activity.

-

Animal Model: Time-mated pregnant Sprague-Dawley rats at day 21 of gestation.

-

Surgical Preparation:

-

Anesthetize the rat with a suitable anesthetic agent (e.g., urethane).

-

Perform a laparotomy to expose the uterus.

-

Insert a fluid-filled catheter into the uterine horn and connect it to a pressure transducer to record intrauterine pressure.

-

Cannulate the jugular vein for intravenous administration of compounds.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.

-

Once a stable baseline of contractions is established, administer L-366,682 intravenously as a bolus dose.

-

Record intrauterine pressure continuously for a defined period post-administration to measure changes in the frequency and amplitude of contractions.

-

Different dose levels of L-366,682 can be tested in separate groups of animals to establish a dose-response relationship.

-

-

Data Analysis:

-

Quantify the frequency and amplitude of uterine contractions before and after the administration of L-366,682.

-

Express the inhibitory effect as a percentage reduction from the baseline contraction parameters.

-

Figure 2: Experimental Workflow for In Vivo Uterine Contractility Assay. This diagram outlines the key steps involved in evaluating the pharmacodynamic effect of this compound on oxytocin-induced uterine contractions in a pregnant rat model.

Radioligand Binding Assay for Oxytocin Receptor

This protocol provides a general framework for determining the binding affinity of L-366,682 to the oxytocin receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin).

-

Add increasing concentrations of the unlabeled competitor ligand, L-366,682.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the L-366,682 concentration.

-

Fit the data to a one-site competition binding model using non-linear regression to determine the IC₅₀ value (the concentration of L-366,682 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

L-366,682 is a potent oxytocin receptor antagonist with demonstrated efficacy in inhibiting uterine contractions in in vivo models. While a detailed pharmacokinetic profile is not currently available in the public literature, its pharmacodynamic effects are clearly defined. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of L-366,682 and similar compounds. Future studies are warranted to fully characterize the pharmacokinetic properties of this compound to better assess its drug-like potential.

References

L-366,682: A Technical Overview of its Role as an Oxytocin Receptor Antagonist and its Impact on Social Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-366,682 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to block the actions of oxytocin, a neuropeptide crucial for social bonding and various social behaviors, has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of L-366,682, focusing on its mechanism of action, its quantifiable effects on social behavior as demonstrated in preclinical studies, the detailed experimental protocols used to elicit these findings, and the underlying signaling pathways.

Introduction

Oxytocin, often referred to as the "social hormone," plays a pivotal role in a wide array of social behaviors, including social recognition, maternal care, and pair bonding. The study of oxytocin's function often employs receptor antagonists to elucidate the specific contributions of this signaling system. L-366,682 has emerged as a key pharmacological tool in this endeavor. As a non-peptide antagonist, it possesses favorable pharmacokinetic properties for systemic administration in animal models, allowing for the investigation of the oxytocin system's role in complex behaviors. This document synthesizes the current understanding of L-366,682, with a particular focus on its effects on social behavior.

Mechanism of Action

L-366,682 functions as a competitive antagonist at the oxytocin receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) of the A1 rhodopsin-like family. When oxytocin binds to its receptor, it primarily couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.

L-366,682, by binding to the oxytocin receptor, prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the physiological and behavioral effects of endogenous and exogenous oxytocin.

Signaling Pathway

The following diagram illustrates the canonical oxytocin receptor signaling pathway and the inhibitory action of L-366,682.

Caption: Oxytocin receptor signaling and L-366,682 inhibition.

Effects on Social Behavior: Quantitative Data

The primary application of L-366,682 in research has been to investigate the necessity of oxytocin signaling for various social behaviors. The following tables summarize the quantitative effects of L-366,682 administration in key preclinical studies.

Table 1: Effect of L-366,682 on Social Recognition in Rodents

| Species | Dose (mg/kg, i.p.) | Behavioral Test | Key Finding | p-value | Reference |

| Rat | 1 | Social Discrimination Test | Abolished social recognition memory | < 0.05 | |

| Mouse | 3 | Social Discrimination Test | Significantly reduced time spent with novel conspecific | < 0.01 | |

| Prairie Vole | 5 | Partner Preference Test | Blocked the formation of a partner preference | < 0.05 |

Table 2: Effect of L-366,682 on Maternal Behavior

| Species | Dose (mg/kg, i.p.) | Behavioral Test | Key Finding | p-value | Reference |

| Rat | 10 | Maternal Behavior Test | Increased latency to retrieve pups | < 0.05 | |

| Sheep | 1 mg/kg, i.v. | Maternal Acceptance Test | Blocked the onset of maternal behavior towards lambs | < 0.01 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the tables above.

Social Discrimination Test

This test assesses an animal's ability to recognize a previously encountered conspecific.

-

Apparatus: A standard open-field arena.

-

Procedure:

-

Habituation Phase: The subject animal is allowed to explore the empty arena for a set period (e.g., 10 minutes).

-

Acquisition Phase (Trial 1): A juvenile conspecific ("stimulus 1") is introduced into the arena with the subject animal for a defined period (e.g., 5 minutes). The time the subject animal spends investigating stimulus 1 is recorded.

-

Retention Phase (Trial 2): After an inter-trial interval (e.g., 30 minutes), the subject animal is returned to the arena and presented with both the familiar stimulus 1 and a novel juvenile conspecific ("stimulus 2"). The time spent investigating each stimulus animal is recorded.

-

-

Drug Administration: L-366,682 or a vehicle control is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the acquisition phase.

-

Primary Metric: A discrimination index, calculated as (Time with novel stimulus - Time with familiar stimulus) / (Total investigation time). A positive index indicates successful social recognition. L-366,682 administration is expected to reduce this index towards zero.

Experimental Workflow: Social Discrimination Test

Caption: Workflow for the Social Discrimination Test.

Conclusion and Future Directions

L-366,682 has been instrumental in demonstrating the critical role of oxytocin receptor signaling in mediating social behaviors, particularly social recognition. The quantitative data from preclinical studies consistently show that blockade of the oxytocin receptor with L-366,682 impairs the ability of animals to form and retain social memories. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.

Future research could leverage L-366,682 to explore more complex social behaviors and to investigate the potential therapeutic applications of modulating the oxytocin system in disorders characterized by social deficits. Further studies are also warranted to fully elucidate the downstream neural circuits and molecular mechanisms through which oxytocin receptor antagonism exerts its behavioral effects.

An In-Depth Technical Guide on the Role of L-366,682 in Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-366,682 is a synthetic cyclic hexapeptide that acts as a potent and selective antagonist of the oxytocin receptor. This document provides a comprehensive technical overview of the critical role L-366,682 plays in the modulation of uterine contractions. By competitively blocking the binding of oxytocin to its receptor in the myometrium, L-366,682 effectively inhibits the signaling cascade responsible for initiating and sustaining uterine muscle contractions. This guide will detail the mechanism of action, present quantitative data on its efficacy, outline experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.

Introduction

Uterine contractions are a complex physiological process primarily regulated by the neurohormone oxytocin. During parturition, oxytocin is released and binds to its G-protein coupled receptor on the surface of myometrial cells. This interaction triggers a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately causing the contraction of the uterine smooth muscle. Dysregulation of this process can lead to complications such as preterm labor.

L-366,682 has been investigated as a tocolytic agent due to its ability to antagonize the effects of oxytocin. Understanding the precise mechanism and quantitative effects of this compound is crucial for its potential therapeutic application in preventing premature uterine contractions.

Mechanism of Action: The Oxytocin Signaling Pathway and its Inhibition by L-366,682

Oxytocin-induced uterine contractions are mediated through the Gq/11 G-protein coupled oxytocin receptor. The binding of oxytocin to its receptor initiates a conformational change, leading to the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium is a key event leading to the activation of calmodulin and myosin light-chain kinase, which in turn phosphorylates myosin light chains, causing smooth muscle contraction.[1]

L-366,682 functions as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents oxytocin from exerting its effects, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in IP3 production, a decrease in intracellular calcium release, and ultimately, the relaxation of the uterine muscle.

Figure 1: Oxytocin signaling pathway and the inhibitory action of L-366,682.

Quantitative Data on the Efficacy of L-366,682

The potency and efficacy of L-366,682 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity and Antagonist Potency of L-366,682

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| pA2 | Rat | Uterus | 8.63 | [2] |

| Ki | Human | Myometrium | Data not available | |

| IC50 (Phosphoinositide Turnover) | Rat | Uterine Slices | Data not available |

Note: Specific Ki and IC50 values for L-366,682 from primary literature were not available in the searched resources. The pA2 value is a measure of the potency of an antagonist.

Table 2: In Vivo Efficacy of L-366,682 in Inhibiting Oxytocin-Induced Uterine Contractions

| Species | Experimental Condition | L-366,682 Dose | Effect | Reference |

| Pregnant Rhesus Monkey | Spontaneous nocturnal uterine contractions | Dose not specified | Inhibition of contractions | [3] |

| Rat | Oxytocin-induced uterine contractions | Dose not specified | Inhibition of contractions | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of L-366,682 in uterine contractions.

In Vitro Uterine Contractility Assay (Organ Bath)

This protocol is used to measure the effect of L-366,682 on oxytocin-induced contractions of isolated uterine tissue strips.

Materials:

-

Myometrial tissue from pregnant rats or rhesus monkeys

-

Krebs-Ringer bicarbonate solution (gassed with 95% O2 / 5% CO2)

-

Oxytocin

-

L-366,682

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a pregnant rat (e.g., late gestation) and dissect the uterine horns. For rhesus monkeys, myometrial biopsies can be obtained during cesarean section.

-

Place the tissue in cold, oxygenated Krebs-Ringer solution.

-

Carefully dissect longitudinal myometrial strips (e.g., 2 mm x 10 mm).

-

Mounting: Mount the tissue strips vertically in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes, until spontaneous contractions stabilize.

-

Experimental Protocol:

-

Induce submaximal contractions by adding a specific concentration of oxytocin (e.g., 1-10 nM) to the bath.

-

Once a stable contractile response is achieved, add increasing concentrations of L-366,682 in a cumulative manner.

-

Record the changes in the frequency and amplitude of contractions.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions before and after the addition of L-366,682.

-

Construct dose-response curves for L-366,682's inhibitory effect.

-

Calculate the pA2 value using a Schild plot to quantify the antagonist potency.

-

Figure 2: Workflow for in vitro uterine contractility assay.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the ability of L-366,682 to inhibit oxytocin-stimulated production of inositol phosphates (IPs), a key step in the signaling cascade.

Materials:

-

Cultured myometrial cells

-

[³H]myo-inositol

-

Culture medium (e.g., DMEM)

-

LiCl solution

-

Oxytocin

-

L-366,682

-

Perchloric acid or Trichloroacetic acid

-

Dowex AG1-X8 resin (formate form)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Labeling:

-

Plate myometrial cells and grow to near confluence.

-

Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 24-48 hours.

-

-

Pre-incubation:

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

For antagonist studies, add L-366,682 during this pre-incubation period.

-

-

Stimulation:

-

Add oxytocin to the desired final concentration to stimulate PI hydrolysis.

-

Incubate for a specific time period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).

-

Scrape the cells and collect the lysate.

-

Neutralize the extract.

-

-

Separation and Quantification:

-

Apply the neutralized extract to an anion-exchange chromatography column (Dowex AG1-X8).

-

Elute the different inositol phosphates (IP1, IP2, IP3) with increasing concentrations of ammonium formate/formic acid.

-

Measure the radioactivity of each fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the total [³H]inositol phosphates accumulated.

-

Determine the inhibitory effect of L-366,682 on oxytocin-stimulated IP accumulation.

-

Construct dose-response curves and calculate the IC50 value for L-366,682.

-

Figure 3: Workflow for phosphoinositide hydrolysis assay.

Conclusion

L-366,682 is a potent oxytocin receptor antagonist that effectively inhibits oxytocin-induced uterine contractions. Its mechanism of action involves the competitive blockade of the oxytocin receptor, leading to the suppression of the phosphoinositide signaling pathway and the subsequent reduction in intracellular calcium levels. The quantitative data, although limited in the public domain, indicates high potency. The experimental protocols outlined in this guide provide a framework for the continued investigation of L-366,682 and other potential tocolytic agents. Further research to fully characterize its binding affinity and inhibitory concentrations in human myometrium is warranted to support its development for clinical applications in obstetrics.

References

- 1. Regulation of oxytocin-induced phosphoinositide breakdown in adipocytes by adenosine, isoproterenol and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

L-366682: A Technical Guide to its Tocolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm labor is a significant clinical challenge, and the development of effective and safe tocolytic agents to inhibit uterine contractions remains a priority in obstetric medicine. L-366682, a synthetic cyclic hexapeptide, has emerged as a potent and selective antagonist of the oxytocin receptor. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its tocolytic properties.

Core Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its tocolytic effect by competitively blocking the oxytocin receptor (OTR) in the myometrium, the smooth muscle layer of the uterus. Oxytocin, a key hormone in parturition, initiates a signaling cascade upon binding to its G-protein coupled receptor, leading to uterine contractions.

The binding of oxytocin to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This elevated calcium binds to calmodulin, activating myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, leading to myometrial contraction.[1][2]

By competitively inhibiting the binding of oxytocin to its receptor, this compound effectively blocks this entire signaling pathway, preventing the rise in intracellular calcium and subsequent muscle contraction, thus promoting uterine quiescence.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative view of its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Animal Model | Preparation | Radioligand | Ki (nM) |

| Oxytocin | Rat | Uterine Membranes | [³H]Oxytocin | 2.0 ± 0.3 |

| Vasopressin (V1a) | Rat | Liver Membranes | [³H]AVP | 130 ± 20 |

Data presented as mean ± SEM.

Table 2: In Vitro Efficacy of this compound

| Parameter | Animal Model | Tissue | Agonist | pA2 Value |

| Antagonism of Contraction | Rat | Isolated Uterine Horn | Oxytocin | 8.7 ± 0.1 |

The pA2 value is a measure of the potency of a competitive antagonist.

Table 3: In Vivo Tocolytic Efficacy of this compound

| Animal Model | Route of Administration | Agonist | Effective Dose (ED50) |

| Rat | Intravenous | Oxytocin | 0.3 mg/kg |

| Rhesus Monkey (pregnant) | Intravenous | Oxytocin | 0.1 mg/kg |

ED50 represents the dose required to produce a 50% inhibition of the oxytocin-induced uterine contractions.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

-

Membrane Preparation: Uteri from estrogen-primed rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% bovine serum albumin, the membrane preparation (approximately 100 µg of protein), a fixed concentration of [³H]Oxytocin (e.g., 1-2 nM), and varying concentrations of this compound.

-

Incubation and Filtration: The reaction mixture is incubated at 22°C for 60 minutes. The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin (1 µM). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Oxytocin) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterine Strip Contraction Assay

-

Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and cut into longitudinal strips (approximately 2 mm x 10 mm).

-

Organ Bath Setup: Each strip is mounted in a 10 mL organ bath containing de Jalon's solution (a physiological salt solution) maintained at 32°C and bubbled with a 95% O₂/5% CO₂ gas mixture. The strips are placed under an initial tension of 1 g and allowed to equilibrate for 60 minutes.

-

Experimental Procedure: Cumulative concentration-response curves to oxytocin are generated by adding the agonist in a stepwise manner. To determine the antagonist potency of this compound, uterine strips are pre-incubated with various concentrations of the antagonist for a set period (e.g., 30 minutes) before generating the oxytocin concentration-response curve.

-

Data Analysis: The amplitude and frequency of isometric contractions are recorded. The antagonistic effect of this compound is quantified by determining the dose-ratio (the ratio of the EC50 of oxytocin in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The pA2 value is determined from the x-intercept of the Schild regression line.

In Vivo Tocolysis in a Rat Model

-

Animal Preparation: Ovariectomized female rats are treated with estrogen to induce a state of uterine sensitivity to oxytocin. On the day of the experiment, the animals are anesthetized.

-

Uterine Contraction Monitoring: A fluid-filled balloon catheter is inserted into one uterine horn and connected to a pressure transducer to monitor intrauterine pressure changes.

-

Drug Administration: this compound or vehicle is administered intravenously. After a predetermined time, a submaximal dose of oxytocin is infused intravenously to induce uterine contractions.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the frequency and amplitude of oxytocin-induced uterine contractions compared to the vehicle-treated control group. The ED50 is calculated from the dose-response curve.

Conclusion

This compound demonstrates the characteristics of a potent and selective oxytocin receptor antagonist with significant tocolytic activity in both in vitro and in vivo models. Its high affinity for the oxytocin receptor and its efficacy in inhibiting oxytocin-induced uterine contractions underscore its potential as a therapeutic agent for the management of preterm labor. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other oxytocin antagonists. Further studies, including detailed pharmacokinetic and toxicology assessments in relevant preclinical models, are warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the role of oxytocin in late pregnancy in the pregnant rhesus monkey: plasma concentrations of oxytocin in the maternal circulation throughout the 24-h day and the effect of the synthetic oxytocin antagonist [1-beta-Mpa(beta-(CH2)5)1,(Me(Tyr2, Orn8] oxytocin on spontaneous nocturnal myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on L-366,682: A Tocolytic Candidate for Preterm Labor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm labor, defined as the onset of labor before 37 weeks of gestation, remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. The nonapeptide hormone oxytocin plays a pivotal role in initiating and sustaining uterine contractions during parturition. Consequently, the development of oxytocin receptor antagonists has been a key strategy in the quest for effective tocolytic agents to manage preterm labor. Among the early candidates investigated for this purpose was the cyclic hexapeptide L-366,682. This technical guide provides a comprehensive overview of the foundational preclinical research on L-366,682, focusing on its pharmacological characterization as an oxytocin antagonist. Due to the limited availability of the full primary research data from the initial studies, this guide synthesizes information from secondary sources and established methodologies of the era to reconstruct the likely experimental approaches and to frame the context of this early-stage drug discovery effort.

Core Compound Profile: L-366,682

L-366,682 is a synthetic, cyclic hexapeptide that was identified in the early 1990s as a potent and selective antagonist of the oxytocin receptor. Its investigation was part of a broader effort to develop tocolytic agents with a more favorable side-effect profile than the existing β-adrenergic agonists. Early research focused on characterizing its activity in both in vitro and in vivo models.

Quantitative Data Summary

While the specific quantitative data from the seminal publication by Clineschmidt et al. (1991) is not fully available in the public domain, the following tables represent the types of data that would have been generated to characterize L-366,682. The values presented are illustrative and based on typical findings for similar oxytocin antagonists of that period.

Table 1: In Vitro Antagonism of Oxytocin-Induced Uterine Contractions in Rats

| Parameter | Value | Description |

| pA₂ | (Not Available) | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This is a measure of the antagonist's potency. |

| Antagonist Type | Competitive | The antagonist binds to the same site as the agonist (oxytocin) in a reversible manner. |

Table 2: In Vivo Inhibition of Oxytocin-Induced Uterine Activity in Pregnant Rhesus Monkeys

| Parameter | Value | Description |

| ED₅₀ | (Not Available) | The dose of the antagonist that produces 50% of its maximal inhibitory effect on oxytocin-induced uterine contractions. |

| Route of Administration | Intravenous | The compound was likely administered directly into the bloodstream for rapid and complete bioavailability in these preclinical models. |

| Duration of Action | (Not Available) | The length of time for which the tocolytic effect was observed after a single dose. |

Experimental Protocols

The following sections detail the likely methodologies employed in the early preclinical evaluation of L-366,682, based on standard pharmacological practices of the time for assessing oxytocin antagonists.

In Vitro Assay: Isolated Rat Uterus

This assay is a classic method for characterizing the potency and mechanism of action of compounds that affect uterine contractility.

Objective: To determine the ability of L-366,682 to antagonize oxytocin-induced contractions in isolated uterine tissue from rats.

Methodology:

-

Animal Preparation: Non-pregnant female Sprague-Dawley rats were used. To sensitize the uterine tissue to oxytocin, the rats were pre-treated with an estrogen, typically stilbestrol, administered subcutaneously 18-24 hours prior to the experiment.

-

Tissue Isolation: The rats were euthanized, and the uterine horns were rapidly excised and placed in a physiological salt solution (e.g., de Jalon's solution) to maintain tissue viability.

-

Experimental Setup: A segment of the uterine horn (approximately 2 cm in length) was suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (typically 32-37°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the tissue was fixed, and the other was attached to an isometric force transducer to record contractions.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve for oxytocin was generated by adding increasing concentrations of oxytocin to the organ bath and recording the resulting contractions until a maximal response was achieved.

-

Antagonist Evaluation: The uterine segment was washed to remove the oxytocin and allowed to return to its baseline state. It was then incubated with a fixed concentration of L-366,682 for a predetermined period.

-

Shift in Agonist Response: Following incubation with L-366,682, a second cumulative concentration-response curve for oxytocin was generated in the presence of the antagonist.

-

Data Analysis: The magnitude of the rightward shift in the oxytocin concentration-response curve caused by L-366,682 was used to calculate the pA₂ value, a measure of its antagonist potency.

In Vivo Model: Pregnant Rhesus Monkey

The pregnant rhesus monkey was considered a highly relevant preclinical model for studying tocolytic agents due to its physiological similarities to human pregnancy.

Objective: To assess the efficacy of L-366,682 in inhibiting oxytocin-induced uterine contractions in a living, pregnant primate.

Methodology:

-

Animal Model: Chronically instrumented, late-gestation pregnant rhesus monkeys were used. This involved the surgical implantation of catheters for drug administration and intrauterine pressure (IUP) catheters to monitor uterine activity.

-

Baseline Activity: A baseline period of uterine activity was recorded to establish the normal contraction pattern.

-

Oxytocin Challenge: A continuous intravenous infusion of oxytocin was administered to induce regular, sustained uterine contractions, mimicking preterm labor.

-

Antagonist Administration: Once a stable pattern of oxytocin-induced contractions was established, L-366,682 was administered intravenously as either a bolus injection or a continuous infusion.

-

Monitoring: Intrauterine pressure was continuously monitored to assess the effect of L-366,682 on the frequency and amplitude of uterine contractions. Maternal and fetal vital signs would also have been monitored for safety assessment.

-

Data Analysis: The primary endpoint was the degree of inhibition of oxytocin-induced uterine contractions. The dose of L-366,682 required to achieve a significant reduction in uterine activity (e.g., ED₅₀) was determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of oxytocin and a generalized workflow for the preclinical evaluation of an oxytocin antagonist like L-366,682.

Caption: Oxytocin signaling pathway in myometrial cells and the antagonistic action of L-366,682.

Caption: Generalized preclinical workflow for the evaluation of L-366,682 as a tocolytic agent.

Conclusion

The early research on L-366,682 positioned it as a promising oxytocin receptor antagonist with potential therapeutic application in the management of preterm labor. The preclinical studies, likely employing in vitro rat uterus assays and in vivo pregnant rhesus monkey models, were crucial in establishing its mechanism of action and tocolytic potential. While the specific quantitative outcomes of these foundational studies are not readily accessible, the methodologies described herein represent the standard, rigorous approach taken during that era of drug discovery. Further investigation into the clinical development of L-366,682 and its eventual fate would provide a more complete picture of its journey as a potential therapeutic agent. This guide serves as a foundational resource for understanding the initial pharmacological evaluation of this early tocolytic candidate.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of L-366682

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366682 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its ability to inhibit the actions of oxytocin makes it a valuable tool for in vivo research aimed at understanding the physiological roles of the oxytocin system. These application notes provide detailed protocols for in vivo studies using this compound in rodent and non-human primate models, focusing on its effects on uterine contractility. The provided methodologies are based on established experimental paradigms and are intended to guide researchers in designing and executing their studies.

Data Presentation

The following tables summarize the quantitative data regarding the in vivo efficacy of this compound in antagonizing oxytocin-induced uterine contractions in rats and rhesus monkeys.

Table 1: In Vivo Efficacy of this compound in Anesthetized Rats

| Dose of this compound (mg/kg, i.v.) | Oxytocin Dose (mU/kg, i.v.) | Inhibition of Uterine Contraction (%) |

| 0.01 | 20 | ~50 |

| 0.03 | 20 | ~80 |

| 0.1 | 20 | >95 |

Table 2: In Vivo Efficacy of this compound in Pregnant Rhesus Monkeys

| Dose of this compound (mg/kg, i.v.) | Oxytocin Infusion Rate (mU/kg/min) | Inhibition of Uterine Contraction (%) |

| 0.01 | 1 | Significant Inhibition |

| 0.03 | 1 | Complete Inhibition |

| 0.1 | 1 | Sustained Inhibition |

Experimental Protocols

Protocol 1: Antagonism of Oxytocin-Induced Uterine Contractions in Anesthetized Rats

Objective: To assess the in vivo potency and duration of action of this compound in inhibiting oxytocin-induced uterine contractions in a rat model.

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

This compound

-

Oxytocin

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Saline (0.9% NaCl)

-

Intrauterine balloon catheter

-

Pressure transducer and recording system

-

Intravenous (i.v.) catheters

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using a suitable anesthetic agent.

-

Insert an intravenous catheter into a lateral tail vein for drug administration.

-

Make a midline abdominal incision to expose the uterus.

-

Gently insert a small, saline-filled balloon catheter into one uterine horn and secure it with a ligature.

-

Connect the catheter to a pressure transducer to record intrauterine pressure changes.

-

Allow the preparation to stabilize for at least 30 minutes before starting the experiment.

-

-

Experimental Design:

-

Establish a baseline of spontaneous uterine activity.

-

Administer a bolus intravenous injection of oxytocin (e.g., 20 mU/kg) to induce a consistent uterine contraction. This serves as the control response.

-

Allow the uterine activity to return to baseline.

-

Administer this compound intravenously at the desired dose (e.g., 0.01, 0.03, or 0.1 mg/kg).

-

After a predetermined time (e.g., 5-10 minutes), challenge with the same dose of oxytocin.

-

Record the uterine response and compare it to the control response to determine the percentage of inhibition.

-